molecular formula C6H16N2S2 B1208574 Homocystamine CAS No. 463-22-9

Homocystamine

Cat. No. B1208574
CAS RN: 463-22-9
M. Wt: 180.3 g/mol
InChI Key: RSNVLCAXJNGKPQ-UHFFFAOYSA-N
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Description

Homocysteine is a non-proteinogenic α-amino acid . It is a homologue of the amino acid cysteine, differing by an additional methylene bridge (-CH2-) . It is biosynthesized from methionine by the removal of its terminal Cε methyl group . In the body, homocysteine can be recycled into methionine or converted into cysteine with the aid of vitamin B6, B9, and B12 .


Synthesis Analysis

Homocysteine is biosynthesized naturally via a multi-step process . First, methionine receives an adenosine group from ATP, a reaction catalyzed by S-adenosyl-methionine synthetase, to give S-adenosyl methionine (SAM-e) . Homocysteine is a representative intermediate metabolite of methionine (Met) to cysteine (Cys) via several intermediates . An elevated level of Homocysteine in plasma plays an important role in diseases such as neural tube defects and Down syndrome .


Molecular Structure Analysis

Homocysteine exists at neutral pH values as a zwitterion . It is a homologue of the amino acid cysteine, differing by an additional methylene bridge (-CH2-) .


Chemical Reactions Analysis

Homocysteine is a metabolic intermediate produced by the demethylation of methionine (Met) in the body and is physiologically essential for processes such as cell cycle progression and maintenance of cellular homeostasis . It contributes to the folate-dependent/independent remethylation to form Met and the transsulfuration pathway (via cystathionine) to form cysteine .


Physical And Chemical Properties Analysis

Homocysteine is a sulfur-containing amino acid with a chemical formula of C4H9NO2S . It has a molar mass of 135.18 g/mol . It appears as a white crystalline powder . It is soluble in water and has a melting point of 234–235 °C (453–455 °F; 507–508 K) .

Scientific Research Applications

Homocysteine Metabolism and Disease Risk

Homocysteine is a sulfur amino acid involved in critical metabolic pathways. Its metabolism is closely linked with folate and vitamins B12 and B6. Disturbances in homocysteine metabolism, known as hyperhomocysteinemia, are associated with increased risk of vascular diseases. This is often due to genetic defects or deficiencies in crucial vitamins (Selhub, 1999).

Homocysteine as a Risk Factor for Cardiovascular Diseases

Elevated levels of homocysteine are considered a significant risk factor for coronary artery disease and other occlusive diseases. It's thought to be thrombophilic and damaging to the vascular endothelium. Various factors, including nutrient intake and genetic variations, regulate homocysteine levels (Langman & Cole, 1999).

Impact on Vascular Functions

Moderate elevation of plasma homocysteine can lead to impaired endothelial function, increased oxidant stress, and potentially elevate arterial pressure. Experimental induction of hyperhomocysteinemia impairs endothelium-dependent dilation, indicating its role in atherosclerosis and hypertension (Haynes, 2002).

Homocysteine and Health Conditions Beyond Vascular Diseases

Homocysteine metabolism is linked to various pathologies beyond vascular diseases. Perturbations in its metabolism are related to risks like osteoporosis, neuropsychiatric disorders, and cancer. B-vitamin supplementation can normalize homocysteine concentrations, yet the exact mechanisms linking homocysteine balance to these diseases remain under investigation (Williams & Schalinske, 2010).

Homocysteine in Pregnancy

Disturbances in homocysteine metabolism during pregnancy have been linked to conditions such as fetal neural tube defects, pre-eclampsia, and recurrent pregnancy loss. Folate supplementation has been shown to reduce the risk of fetal neural tube defects (Hague, 2003).

Broader Health Implications

A study in Norway linked elevated homocysteine levels with cardiovascular morbidity, mortality, depression, cognitive deficits, and pregnancy complications. The study suggested a continuous relationship between homocysteine levels and various health conditions, advocating for lower levels for better health outcomes (Refsum et al., 2006).

Homocysteine, Folate Deficiency, and Neurological Conditions

Homocysteine is implicated in cardiovascular diseases, neural tube defects, and Alzheimer's disease. Its elimination, regulated by transmethylation and transsulfuration pathways, is modulated by folate, impacting the availability of S-adenosylmethionine (SAM) and antioxidant glutathione (Tchantchou, 2006).

Prothrombotic Effects of Homocysteine

Elevated homocysteine levels are linked to thrombosis via mechanisms like increased tissue factor expression, enhanced platelet reactivity, and vascular injury. It's considered a weak prothrombotic factor, and it's unclear if vitamin supplementation reducing homocysteine levels can decrease thromboembolic events risk (Undas, Brozek, & Szczeklik, 2005).

Genetic Factors in Homocysteine Metabolism

Genetic variations, particularly in the MTHFR gene, play a significant role in homocysteine metabolism and are linked to various disorders, including vascular and neurodegenerative diseases. Managing hyperhomocysteinemia with folic acid supplementation has shown impacts like reducing congenital anomalies and stroke mortality (Brustolin, Giugliani, & Félix, 2010).

Homocysteine and Protein Modification in Disease

Homocysteine can become a component of proteins, leading to loss of biological function and acquisition of cytotoxic properties. This mechanism is associated with diseases like atherosclerosis, Alzheimer's, and epilepsy. Understanding protein-related homocysteine metabolism is crucial for deciphering its role in various pathologies (Jakubowski, 2019).

Future Directions

Research on Homocysteine continues to explore its role in various health conditions. Current controversies and potential future research directions include its relevance to several inborn errors of metabolism, B vitamin status, and diseases as diverse as cardio- and cerebrovascular disease, dementia, renal disease, thyroid disease, and pregnancy complications . Innovative strategies in the framework of 3P medicine consider Homocysteine metabolic pathways as the specific target for in vitro diagnostics, predictive medical approaches, cost-effective preventive measures, and optimized treatments tailored to the individualized patient profiles in primary, secondary, and tertiary care .

properties

IUPAC Name

3-(3-aminopropyldisulfanyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2S2/c7-3-1-5-9-10-6-2-4-8/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNVLCAXJNGKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CSSCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29205-72-9 (di-hydrochloride)
Record name Homocystamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60196791
Record name Homocystamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Homocystamine

CAS RN

463-22-9
Record name Homocystamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homocystamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

There was added 2.4 grams of the aminopropyldisulfide dihydrochloride of Example 3 to 200 ml of a 90:10 water-methanol solution containing 2.6 grams of potassium hydroxide and 20 grams of sodium bicarbonate. The resulting solution was allowed to stir at ambient temperatures at 20 minutes. There was added to this solution 20 grams of the chlorosulfonated polystyrene prepared in Example 1 and the resulting mixture was heated at reflux for a period of 4 hours. Based on method of preparation, there was obtained a sulfonated polystyrene having chemically combined styrenesulfone units with aminopropyldisulfide units covalently attached to sulfur by nitrogen-sulfur linkages.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
101.5 (± 98.5) mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
polystyrene
Quantity
20 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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